

A Comparative Guide to Radiolabeled Minigastrin Derivatives for CCK2R-Targeted Theranostics

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Compound of Interest

Compound Name: *Minigastrin*

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The cholecystokinin-2 receptor (CCK2R) presents a compelling target for the diagnosis and treatment of various cancers, including medullary thyroid carcinoma (MTC) and small cell lung cancer.[1][2] Radiolabeled **minigastrin** derivatives have emerged as promising agents for targeting CCK2R-expressing tumors. However, the clinical translation of these agents has been met with challenges, primarily related to high kidney uptake and metabolic instability.[2] This guide provides a comparative analysis of different radiolabeled **minigastrin** derivatives, summarizing key performance data and outlining experimental protocols to aid researchers in this field.

Performance Comparison of Radiolabeled Minigastrin Derivatives

The development of radiolabeled **minigastrin** analogs has focused on optimizing their pharmacokinetic and pharmacodynamic properties to achieve high tumor uptake with minimal off-target accumulation, particularly in the kidneys.[3] Modifications to the peptide sequence, such as the substitution of amino acids, N-methylation, and cyclization, have been explored to enhance stability and improve the tumor-to-kidney ratio.[1]

Below is a summary of the in vitro and in vivo performance of several key **minigastrin** derivatives from preclinical and clinical studies.

Table 1: In Vitro Performance of Radiolabeled **Minigastrin** Derivatives

Derivative	Radiolabel	Cell Line	IC50 (nM)	Reference
DOTA-MGS5	natGa/natCu/nat Lu	AR42J	3.6 - 6.0	
DOTA-CCK-66	natGa/natCu/nat Lu	AR42J	3.6 - 6.0	
DOTA-MGS1	111In	A431-CCK2R	~10	
DOTA-MGS4	111In	A431-CCK2R	~10	
DOTA-cyclo-MG1	111In	A431-CCK2R	High Affinity	
DOTA-cyclo-MG2	111In	A431-CCK2R	High Affinity	
DOTA-[Phe8]MGS5	111In	A431-CCK2R	Low nM range	
DOTA-[(N-Me)1NaI8]MGS5	111In	A431-CCK2R	Low nM range	

Table 2: In Vivo Performance of Radiolabeled **Minigastrin** Derivatives in Preclinical Models

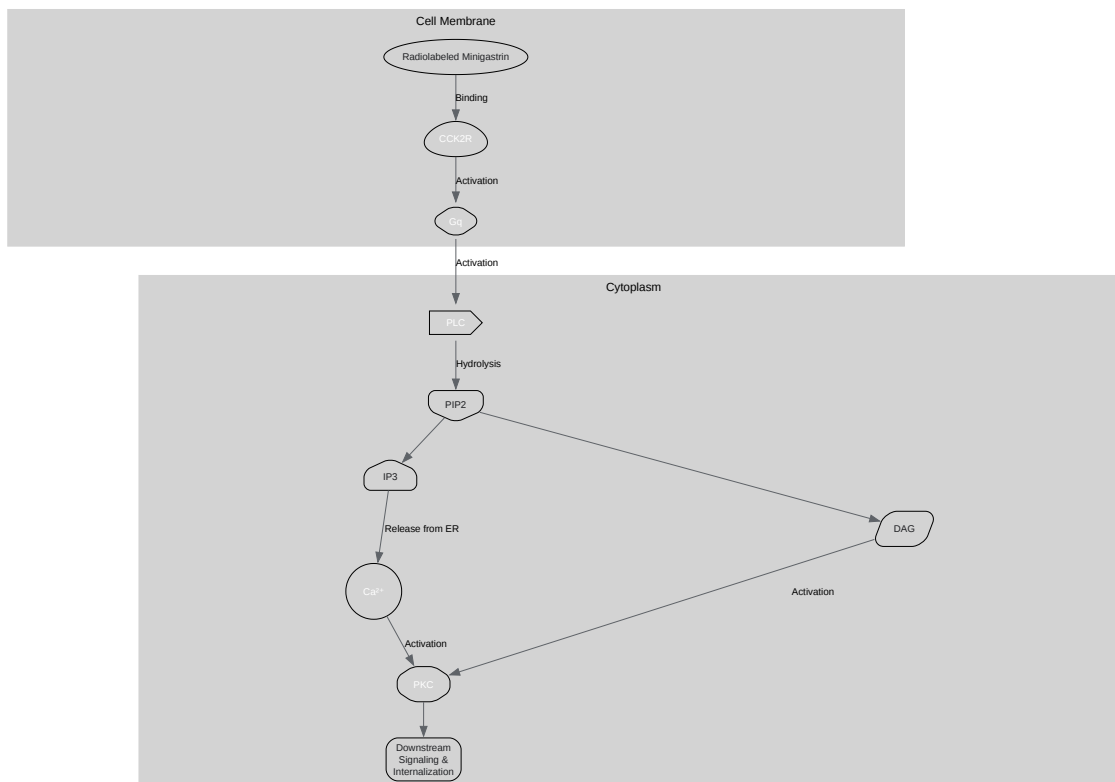
Derivative	Radiolabel	Tumor Model	Tumor Uptake (%ID/g at 4h)	Kidney Uptake (%ID/g at 4h)	Tumor-to-Kidney Ratio (at 4h)	Reference
111In-DOTA-MGS4	111In	A431-CCK2R xenografts	10.40 ± 2.21	Low	High	
111In-DOTA-MGS1	111In	A431-CCK2R xenografts	1.23 ± 0.15	-	-	
177Lu-DOTA-CCK-66	177Lu	AR42J tumor-bearing mice	8.6 ± 1.1 (at 24h)	1.8 ± 0.2 (at 24h)	~4.8	
177Lu-DOTA-MGS5	177Lu	AR42J tumor-bearing mice	11.0 ± 1.0 (at 24h)	2.1 ± 0.5 (at 24h)	~5.2	
177Lu-DOTA-cyclo-MG1	177Lu	A431-CCK2R xenografts	3.50 ± 0.78	~1.5	~2.3	
177Lu-DOTA-cyclo-MG2	177Lu	A431-CCK2R xenografts	3.72 ± 1.23	~1.5	~2.5	
111In-DOTA-[(N-Me)1NaI8] MGS5	111In	A431-CCK2R xenografts	48.1 ± 9.2	-	-	

Table 3: Clinical Performance of 68Ga-DOTA-MGS5 in Patients with Medullary Thyroid Cancer

Parameter	Value	Reference
Mean SUVmax in Lesions (1h p.i.)	6.0	
Mean SUVmax in Lesions (2h p.i.)	7.2	
Lesion Detection	87 lesions detected in 6 patients	
Comparison with 18F-DOPA	48 lesions detected vs. 51 with 18F-DOPA	

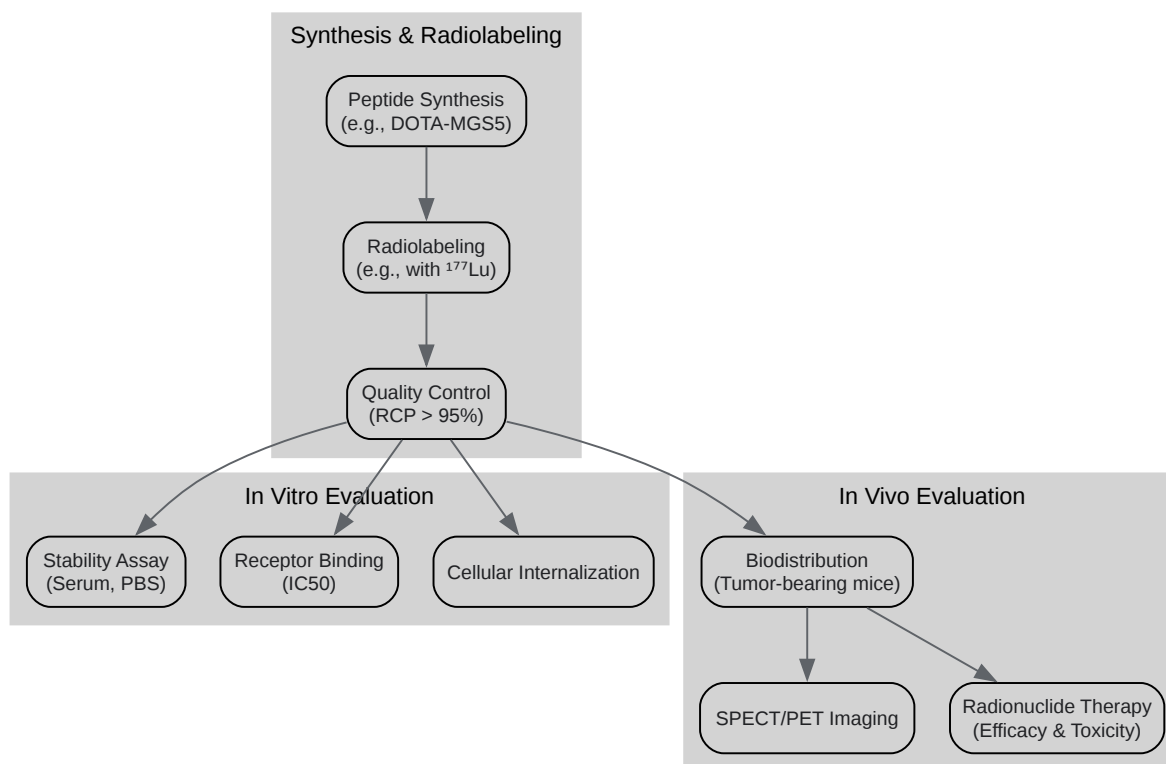
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of these radiopharmaceuticals, the following diagrams illustrate the CCK2R signaling pathway and a general experimental workflow.



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Caption: CCK2R signaling upon ligand binding.



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Caption: General experimental workflow for evaluation.

Detailed Experimental Protocols

A comprehensive evaluation of novel radiolabeled **minigastrin** derivatives requires standardized and reproducible experimental protocols. Below are summaries of key methodologies cited in the literature.

Radiolabeling of DOTA-Minigastrin Analogs with ^{177}Lu

This protocol is adapted from procedures used for labeling DOTA-conjugated peptides.

Materials:

- DOTA-conjugated **minigastrin** analog

- $^{177}\text{LuCl}_3$ in HCl solution
- Ammonium acetate buffer (pH 5.0) or Ascorbic acid solution (50 mg/mL, pH 4.5)
- Gentisic acid (optional, for reducing radiolysis)
- Heating block or microwave oven
- Reversed-phase high-performance liquid chromatography (RP-HPLC) system for quality control

Procedure:

- Dissolve the DOTA-peptide (e.g., 20 μg of CP04) in the chosen buffer.
- Add the $^{177}\text{LuCl}_3$ solution (e.g., ~185-600 MBq) to the peptide solution.
- If necessary, add gentisic acid to the reaction mixture.
- Heat the reaction mixture at 80-98°C for 15-25 minutes.
- After cooling to room temperature, perform quality control using RP-HPLC to determine the radiochemical purity (RCP). A successful labeling should yield an RCP of >95%.

In Vitro Stability Assay

This protocol assesses the stability of the radiolabeled peptide in biological fluids.

Materials:

- Radiolabeled **minigastrin** analog
- Phosphate-buffered saline (PBS)
- Freshly collected human serum
- Incubator at 37°C
- RP-HPLC system

Procedure:

- Add the radiolabeled peptide to PBS and human serum to a final concentration.
- Incubate the samples at 37°C.
- At various time points (e.g., 1, 4, 24 hours), take aliquots of the samples.
- Precipitate the proteins from the serum samples (e.g., with acetonitrile).
- Centrifuge the samples and analyze the supernatant by RP-HPLC to quantify the percentage of intact radiolabeled peptide.

CCK2R Binding Affinity Assay (IC₅₀ Determination)

This competitive binding assay determines the concentration of the peptide that inhibits 50% of the binding of a known radioligand.

Materials:

- CCK2R-expressing cells (e.g., AR42J or A431-CCK2R)
- Radioligand with known high affinity for CCK2R (e.g., [125I]Tyr12-gastrin I)
- Unlabeled **minigastrin** analog (competitor) at various concentrations
- Binding buffer (e.g., PBS with 0.5% BSA)
- Gamma counter

Procedure:

- Seed the CCK2R-expressing cells in a multi-well plate.
- Add a constant concentration of the radioligand to each well.
- Add increasing concentrations of the unlabeled **minigastrin** analog to the wells.
- Incubate the plate to allow binding to reach equilibrium.

- Wash the cells to remove unbound radioligand.
- Lyse the cells and measure the radioactivity in each well using a gamma counter.
- Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value.

Animal Biodistribution Study

This protocol evaluates the in vivo distribution and tumor-targeting efficacy of the radiolabeled peptide.

Materials:

- Tumor-bearing animal model (e.g., nude mice with xenografts of CCK2R-expressing tumor cells)
- Radiolabeled **minigastrin** analog
- Anesthesia
- Gamma counter

Procedure:

- Inject a known amount of the radiolabeled peptide intravenously into the tail vein of the tumor-bearing mice. A typical injected volume for mice is not to exceed 0.3 ml.
- At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize a group of animals.
- Dissect key organs and tissues (tumor, kidneys, liver, stomach, blood, muscle, etc.).
- Weigh each tissue sample and measure the radioactivity using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
- Calculate the tumor-to-organ ratios.

Conclusion

The landscape of radiolabeled **minigastrin** derivatives is continually evolving, with newer analogs demonstrating improved stability and more favorable biodistribution profiles. The data presented in this guide highlight the progress made in optimizing these agents for CCK2R-targeted imaging and therapy. Specifically, derivatives like DOTA-MGS5 and DOTA-CCK-66 show promise with high tumor uptake and improved metabolic stability. The provided experimental protocols offer a foundation for the preclinical and clinical evaluation of novel **minigastrin**-based radiopharmaceuticals, paving the way for more effective diagnostic and therapeutic strategies for patients with CCK2R-expressing cancers.

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